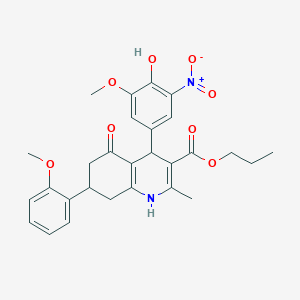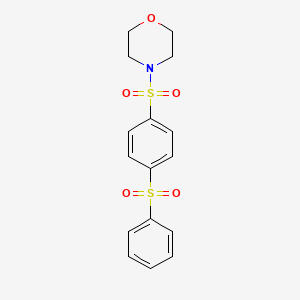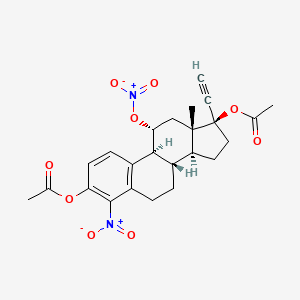
(11alpha,17beta)-17-Ethynyl-4-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. Key steps may include:
Functional Group Introduction: Introduction of the acetoxy, ethynyl, nitro, and nitrooxy groups through various organic reactions such as acetylation, ethynylation, nitration, and nitroxylation.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through cyclization reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro and nitrooxy groups can be oxidized to form different oxidation states.
Reduction: Reduction of the nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A naturally occurring steroid hormone with similar structural features.
Testosterone: Another steroid hormone with a similar cyclopenta[a]phenanthrene ring structure.
Corticosteroids: A class of steroid hormones with anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and nitrooxy groups, in particular, are less common in natural steroids and may provide unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H26N2O9 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[(8S,9S,11R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-4-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)11-10-18-17-7-6-16-15(8-9-19(33-13(2)27)22(16)25(29)30)21(17)20(35-26(31)32)12-23(18,24)4/h1,8-9,17-18,20-21H,6-7,10-12H2,2-4H3/t17-,18-,20+,21+,23-,24-/m0/s1 |
Clé InChI |
KHIFRVUISMZXPR-FLEYZCCHSA-N |
SMILES isomérique |
CC(=O)OC1=C(C2=C(C=C1)[C@@H]3[C@@H](CC2)[C@@H]4CC[C@]([C@]4(C[C@H]3O[N+](=O)[O-])C)(C#C)OC(=O)C)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



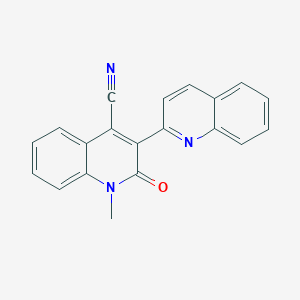

![3-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B14947515.png)
![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B14947524.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
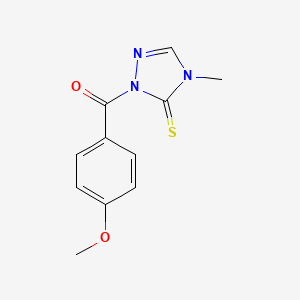
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)
